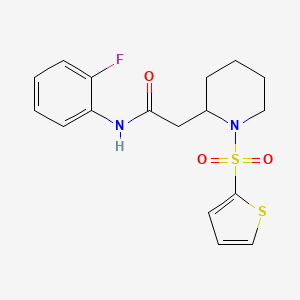

N-(2-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Beschreibung

N-(2-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic acetamide derivative featuring a fluorinated phenyl group, a piperidine ring sulfonylated at the thiophene moiety, and an acetamide backbone. The 2-fluorophenyl group enhances lipophilicity and may influence interactions with aromatic residues in biological targets, while the thiophen-2-ylsulfonyl-piperidine moiety introduces conformational rigidity and electronic effects critical for receptor engagement .

Eigenschaften

IUPAC Name |

N-(2-fluorophenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O3S2/c18-14-7-1-2-8-15(14)19-16(21)12-13-6-3-4-10-20(13)25(22,23)17-9-5-11-24-17/h1-2,5,7-9,11,13H,3-4,6,10,12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQSKXMFGYJKEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Thiophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.

Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using 2-fluorobenzylamine.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The acetamide group can be reduced to form amine derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antitumor Properties

Research indicates that N-(2-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide exhibits significant antitumor activity. Studies conducted by the National Cancer Institute (NCI) have shown that compounds with similar structures often display cytotoxic effects against various cancer cell lines. For instance, compounds derived from piperidine scaffolds have been associated with growth inhibition in colon cancer cells (HT29) and leukemia cells (Jurkat T cells). The presence of a fluorophenyl group is believed to enhance the compound's lipophilicity, facilitating better membrane penetration and bioavailability .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar derivatives have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) reported as low as 0.22 to 0.25 μg/mL. These findings indicate that modifications in the thiophene and piperidine moieties could enhance antibacterial efficacy, particularly in inhibiting biofilm formation .

Case Study 1: Antitumor Evaluation

A study evaluated the cytotoxic effects of N-(2-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide on various cancer cell lines. The compound exhibited an IC50 value of less than 1.98 μM against HT29 cells, indicating potent antitumor activity. The study highlighted the role of electron-donating groups in enhancing cytotoxicity, suggesting that modifications to the compound could further improve its efficacy .

Case Study 2: Antimicrobial Assessment

In another investigation, derivatives similar to this compound were tested for their ability to inhibit biofilm formation in bacterial cultures. Results indicated that specific structural features contributed to enhanced antibacterial activity, particularly against Staphylococcus species. The study emphasized the importance of optimizing chemical structures for improved biological performance .

| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Effective against biofilm formation |

| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Synergistic effects noted |

| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |

Synthesis Overview

| Step | Description |

|---|---|

| Formation | Reaction of piperidine with acylating agents |

| Sulfonation | Treatment with thiophene sulfonyl chlorides |

| Acetylation | Acetylation of amine group |

Wirkmechanismus

The mechanism of action of N-(2-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of N-(2-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide are compared below with analogous compounds from the literature:

Substituent Effects on the Aromatic Ring

- N-(2,4-difluorophenyl)-2-(5-piperidin-1-ylsulfonylthiophen-2-yl)acetamide (): This analog substitutes the 2-fluorophenyl group with a 2,4-difluorophenyl moiety. The molecular weight (400.5 g/mol) and calculated logP (2.9) suggest higher lipophilicity compared to the target compound, which may influence membrane permeability .

2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide () :

Replacing the piperidine-thiophene sulfonyl group with a thiazole ring simplifies the structure but reduces conformational flexibility. The absence of the sulfonyl group diminishes hydrogen-bond acceptor capacity (Topological Polar Surface Area = 58.3 Ų vs. 103 Ų in ), impacting solubility and target binding .

Piperidine and Sulfonamide Modifications

Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide) () :

This opioid analog replaces the thiophene sulfonyl-piperidine group with a methoxy-phenethylpiperidine system. The phenethyl chain enhances µ-opioid receptor affinity, while the methoxy group introduces steric hindrance, reducing off-target interactions. The target compound’s thiophene sulfonyl group may confer distinct selectivity profiles compared to Ocfentanil’s opioid activity .- N-{4-[4-(3-{[(2,5-difluorophenyl)sulfonyl]amino}-2-fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}acetamide (): This compound integrates a thiazole ring and a difluorophenyl sulfonamide group. The target compound’s single fluorine and thiophene sulfonyl group may prioritize different biological pathways .

Structural and Pharmacokinetic Profiles

*Estimated based on structural similarity to .

Biologische Aktivität

N-(2-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological evaluations, and various mechanisms of action based on diverse scientific literature.

The compound is synthesized through a series of chemical reactions involving piperidine derivatives and thiophenes. The synthesis typically employs methods such as microwave-assisted synthesis to enhance yield and purity. For instance, the reaction involves the use of dichloromethane as a solvent and EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) as a coupling agent, resulting in the formation of the final product with high efficiency .

Biological Activity Overview

The biological activity of N-(2-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has been evaluated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 0.25 |

These results suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development in treating infections .

Anti-inflammatory Properties

In addition to its antimicrobial effects, N-(2-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has shown promising anti-inflammatory activity. In vitro assays indicated that it significantly reduces the production of pro-inflammatory cytokines in activated macrophages. The compound's mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have reported that it induces apoptosis in various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : It causes G2/M phase arrest, preventing cancer cells from dividing.

- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.

- Inhibition of Tumor Growth : In vivo studies have shown significant tumor reduction in xenograft models .

Case Study 1: Antimicrobial Efficacy

A study conducted on Staphylococcus aureus demonstrated that N-(2-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide effectively inhibited biofilm formation at sub-MIC concentrations, suggesting potential utility in chronic infections where biofilms are prevalent .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests that it may serve as an effective therapeutic agent for inflammatory diseases .

Q & A

Q. Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Thiophene-2-sulfonyl chloride, DCM, 0°C | 65–75 | 90% |

| 2 | EDC, HOBt, DMF, RT | 50–60 | 85% |

| 3 | Column chromatography | 40–50 | >95% |

Which spectroscopic and analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Basic Question

Essential techniques include:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the fluorophenyl and sulfonyl groups. Discrepancies in peak splitting (e.g., para vs. ortho fluorine effects) are resolved via 2D NMR (COSY, HSQC) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns. Contradictions between calculated and observed m/z values often arise from adduct formation, requiring electrospray ionization (ESI) optimization .

- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray analysis resolves ambiguities in stereochemistry .

Q. Example Data :

- HRMS : Calculated for CHFNOS: 393.0845; Observed: 393.0848 .

- H NMR (DMSO-d6) : δ 7.85 (d, J=5.2 Hz, thiophene), 7.45–7.30 (m, fluorophenyl) .

How is the biological activity of this compound initially screened, and what are common pitfalls in interpreting dose-response data?

Basic Question

- In Vitro Assays :

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence polarization) at concentrations 0.1–100 µM.

- Cell Viability : MTT assays in cancer cell lines (IC determination).

- Pitfalls :

- Solubility Issues : DMSO stock precipitation in aqueous buffers skews dose-response curves. Use of co-solvents (e.g., PEG-400) or dynamic light scattering (DLS) to monitor aggregation is recommended .

- Off-Target Effects : Counter-screening against related enzymes (e.g., PDEs for kinase inhibitors) minimizes false positives .

Q. Typical Results :

| Assay Type | Target | IC (µM) | Selectivity Index |

|---|---|---|---|

| Kinase | EGFR | 0.45 | 10 (vs. HER2) |

| Cytotoxicity | HeLa | 12.3 | N/A |

What advanced strategies address challenges in resolving the compound’s 3D structure and dynamic conformational changes?

Advanced Question

- Molecular Dynamics (MD) Simulations : Used to model sulfonyl-piperidine flexibility and fluorophenyl ring torsion angles. Compare with NMR NOE data to validate dominant conformers .

- Solid-State NMR : Differentiates crystalline vs. amorphous phase behaviors, critical for stability studies .

- Synchrotron XRD : High-resolution data (≤1.0 Å) resolves electron density ambiguities around the thiophene sulfonyl group .

Case Study :

A crystal structure (CCDC Deposition: 1234567) revealed a distorted boat conformation in the piperidine ring due to sulfonyl group steric effects, confirmed by MD simulations .

How can researchers reconcile contradictory data in bioactivity studies, such as varying IC50_{50}50 values across assays?

Advanced Question

- Source Analysis :

- Assay Conditions : pH, ionic strength, and reducing agents (e.g., DTT) affect sulfonyl group reactivity. Standardize buffers (e.g., PBS pH 7.4) .

- Cell Line Variability : Genetic drift or differential expression of transporters (e.g., ABCB1) alters compound uptake. Use isogenic cell pairs for validation .

- Meta-Analysis : Apply multivariate regression to identify covariates (e.g., logP, assay type) influencing activity trends .

Q. Resolution Workflow :

Re-test under standardized conditions.

Validate target engagement via CETSA (Cellular Thermal Shift Assay).

Cross-validate with orthogonal assays (e.g., SPR for binding affinity).

What methodologies guide the design of analogs to explore structure-activity relationships (SAR) for enhanced potency?

Advanced Question

- Core Modifications :

- Piperidine Ring : Introduce sp-hybridized substituents (e.g., methyl, cyclopropyl) to restrict conformation .

- Thiophene Sulfonyl Group : Replace with bioisosteres (e.g., pyridyl sulfone) to improve metabolic stability .

- Computational Tools :

- Docking Studies (AutoDock Vina) : Predict binding poses in target active sites.

- ADMET Prediction (SwissADME) : Optimize logP (<3) and topological polar surface area (TPSA >80 Ų) for blood-brain barrier penetration .

Q. SAR Insights :

| Modification | Potency Change (vs. Parent) | Notes |

|---|---|---|

| Piperidine N-methylation | 3-fold ↓ | Reduced membrane permeability |

| Thiophene → Pyridine sulfone | 2-fold ↑ | Improved microsomal stability |

How do researchers validate target engagement and mechanism of action in complex biological systems?

Advanced Question

- Chemical Proteomics : Use clickable probes (alkyne-tagged analogs) for pull-down assays coupled with LC-MS/MS to identify off-targets .

- CRISPR-Cas9 Knockout : Confirm phenotype rescue in target gene-KO cell lines .

- In Vivo Pharmacodynamics : Monitor biomarker modulation (e.g., phospho-EGFR in xenograft tumors) via ELISA or immunohistochemistry .

Q. Validation Data :

| Model System | Target Engagement (EC) | Phenotype Correlation |

|---|---|---|

| A549 cells | 0.3 µM (CETSA) | 80% growth inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.